![molecular formula C12H18O6 B1336008 [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol CAS No. 2715-91-5](/img/structure/B1336008.png)

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

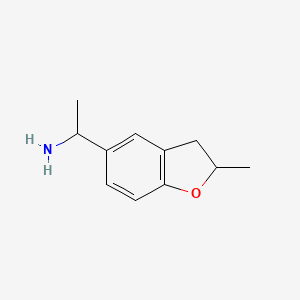

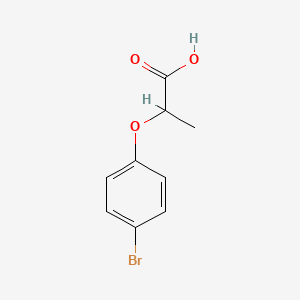

“[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol” is a chemical compound with the linear formula C12H18O6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol” is represented by the linear formula C12H18O6 . The molecular weight of this compound is 258.274 .Applications De Recherche Scientifique

Arylpentazoles Stability and Degradation

Research on arylpentazoles, closely related to the compound due to their phenolic structures and reactions in solvents like methanol, provided insights into their stability and degradation. Kinetic measurements in methanol revealed significant activation energies, suggesting potential applications in controlled degradation processes and stability studies in organic chemistry (Benin, Kaszyński, & Radziszewski, 2002).

Oxidation of Olefins

The oxidation of olefins, including those with hydroxyl groups, in methanol has been studied, providing a method to produce β-substituted ketones. This suggests the compound's relevance in synthetic organic chemistry, especially in creating optically active ketones through palladium(II)-catalyzed reactions (Hamed & Henry, 1997).

Rearrangements in Methanol

Studies on the rearrangement of chlorinated β-diketone monomethyl enol ethers in methanol revealed the formation of hydroxy enol ethers, showcasing the role of methanol in facilitating specific organic transformations. This highlights potential applications in rearrangement reactions and synthetic methodology development (Verhé et al., 2010).

Photolysis and Isoxazolone Formation

Photolysis studies in methanol have led to unique product formations from discrete tautomers of phenyldisic acids, indicating the compound's potential application in photochemical reactions and the study of tautomeric stability in organic solvents (Prager & Smith, 1994).

Electrocatalytic Oxidation of Alcohols

The electrocatalytic oxidation of alcohols, including methanol, using nickel-based chemically modified electrodes, highlights potential applications in energy conversion and catalysis. This research points to the compound's relevance in developing new catalytic systems for oxidation reactions (Ciszewski & Milczarek, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

[2,3,4,5,6-pentakis(hydroxymethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOHJXHLJGTWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408881 |

Source

|

| Record name | (Benzene-1,2,3,4,5,6-hexayl)hexamethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol | |

CAS RN |

2715-91-5 |

Source

|

| Record name | (Benzene-1,2,3,4,5,6-hexayl)hexamethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)